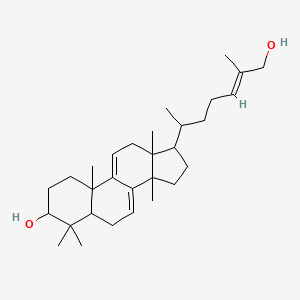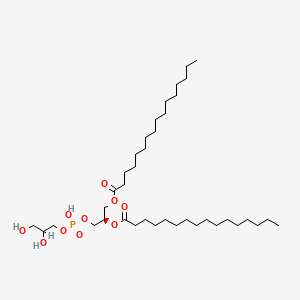
L-DPPG
Descripción general
Descripción
L-DPPG is a phospholipid that contains the long-chain fatty acid palmitic acid at the sn-1 and sn-2 positions. It is a minor component of most cell membranes but can be found at higher concentrations in lung surfactant . This compound plays a crucial role in the formation of micelles, liposomes, and other types of artificial membranes .
Métodos De Preparación
L-DPPG can be synthesized through the reaction of palmitic acid with glycerol. The typical method involves first reacting palmitic acid with a base such as sodium hydroxide to form sodium palmitate. This intermediate is then reacted with glycerol to produce this compound . Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
L-DPPG undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
L-DPPG has a wide range of scientific research applications. In chemistry, it is used in the generation of micelles and liposomes for various studies . In biology, it is a key component of lung surfactant and is studied for its role in respiratory function . In medicine, it is used in drug delivery systems, particularly in the formation of liposomal formulations for targeted drug delivery . In industry, it is used in the production of artificial membranes and as an emulsifying agent in various formulations .
Mecanismo De Acción
The mechanism of action of L-DPPG involves its incorporation into cell membranes, where it contributes to membrane stability and fluidity. It acts as an intermediate in the synthesis of cardiolipin, a crucial component of mitochondrial membranes . The molecular targets and pathways involved include interactions with membrane proteins and other lipids, which influence various cellular processes such as signal transduction and membrane trafficking .
Comparación Con Compuestos Similares
L-DPPG can be compared with other similar compounds such as 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine. While all these compounds share the palmitic acid chains at the sn-1 and sn-2 positions, they differ in their head groups, which confer different properties and functions. For example, 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine is a major component of cell membranes and is involved in membrane fluidity and signaling . In contrast, 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is involved in membrane fusion and stability . The unique properties of this compound, such as its role in lung surfactant, highlight its distinct functions compared to these similar compounds .
Propiedades
Número CAS |
74313-95-4 |
|---|---|
Fórmula molecular |
C38H76O11P |
Peso molecular |
723 g/mol |
Nombre IUPAC |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35?,36-/m1/s1 |
Clave InChI |
DGOAUGUBHWEONY-KSYHHVMSSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
Apariencia |
Solid powder |
| 74313-95-4 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol 1,2-dipalmitoylphosphatidylglycerol dipalmitoylphosphatidylglycerol DPPG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


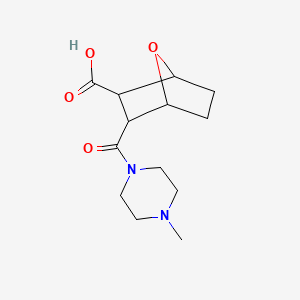
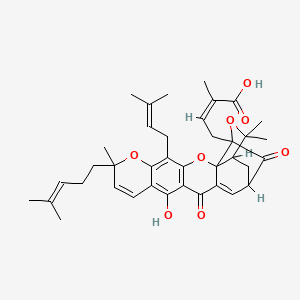
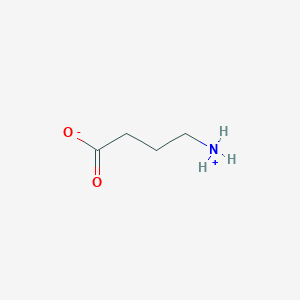

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
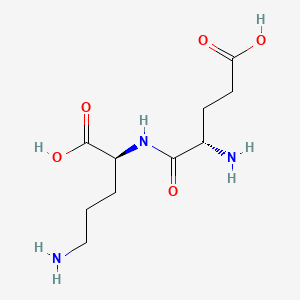
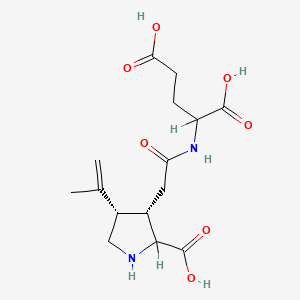


![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)
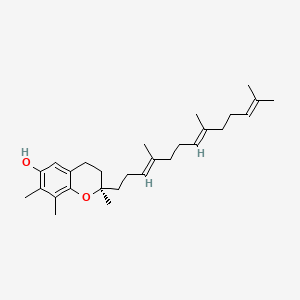

![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)
